molecular formula C11H14O4 B1598276 2-(4-Ethoxyphenoxy)propanoic acid CAS No. 99761-32-7

2-(4-Ethoxyphenoxy)propanoic acid

Cat. No. B1598276
CAS RN: 99761-32-7
M. Wt: 210.23 g/mol
InChI Key: VNQCEHOLSJDEMQ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)propanoic acid is a chemical compound with the CAS Number: 99761-32-7 . It has a molecular weight of 210.23 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-ethoxyphenoxy)propanoic acid . The InChI code for this compound is 1S/C11H14O4/c1-3-14-9-4-6-10(7-5-9)15-8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) .

Scientific Research Applications

Green Chemistry and Polymer Synthesis

One significant area of research involves the exploration of renewable building blocks for polymer synthesis. For example, phloretic acid, a naturally occurring phenolic compound, has been investigated for its potential in enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic molecules. This approach has been demonstrated to lead to materials with suitable thermal and thermo-mechanical properties for various applications, highlighting the potential of renewable phenolic acids in materials science (Acerina Trejo-Machin et al., 2017).

Crystal Engineering

Another research application involves the study of crystal packing interactions. Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, for instance, has been investigated for its unique crystal packing interactions, including rare N⋯π interaction and hydrogen bonding, contributing to the understanding of molecular assembly and design principles in crystal engineering (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).

Environmental Chemistry

The study of phenoxy herbicides' sorption to soil and minerals is another area of interest, where compounds like 2,4-D and its analogs, including 2-(2,4-dichlorophenoxy)propanoic acid, are examined for their environmental fate. Understanding the sorption behavior helps in assessing the environmental impact and remediation strategies for these compounds (D. Werner, J. Garratt, G. Pigott, 2012).

Antioxidant Activity Studies

Research into the antioxidant activities of phenolic compounds is also relevant, where the structure-activity relationships of phenolic acids, including their methoxy, phenolic hydroxyl, and carboxylic acid groups, are analyzed. These studies contribute to understanding the mechanisms behind the antioxidant properties of phenolic acids, potentially leading to their application in food science, pharmaceuticals, and cosmetics (Jinxiang Chen et al., 2020).

Chemopreventive Agent Exploration

Furthermore, compounds structurally related to 2-(4-Ethoxyphenoxy)propanoic acid, like 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, have been studied for their potential as cancer chemopreventive agents. These studies focus on understanding the pharmacological properties and biological effects of such compounds, aiming to identify novel candidates for cancer prevention and treatment (M. Curini et al., 2006).

properties

IUPAC Name

2-(4-ethoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-9-4-6-10(7-5-9)15-8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQCEHOLSJDEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396709
Record name 2-(4-ethoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenoxy)propanoic acid

CAS RN

99761-32-7
Record name 2-(4-ethoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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